2,6-Bis(trifluoromethyl)benzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H3F6NS |
|---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
2,6-bis(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H3F6NS/c10-8(11,12)4-1-2-5-6(3-4)17-7(16-5)9(13,14)15/h1-3H |
InChI Key |
JAMFQLHDCSUTJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=N2)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,6 Bis Trifluoromethyl Benzo D Thiazole
Retrosynthetic Analysis of the 2,6-Bis(trifluoromethyl)benzo[d]thiazole Scaffold
A retrosynthetic analysis of this compound reveals two primary disconnection points corresponding to the major strategies for benzothiazole (B30560) ring formation. The most common approach involves disconnecting the C2-N and C-S bonds of the thiazole (B1198619) ring, leading back to two key precursors: 2-amino-5-(trifluoromethyl)thiophenol and a source for the 2-trifluoromethyl group, typically trifluoroacetic acid or its derivatives. This strategy forms the basis of classical condensation methods.
Alternatively, a disconnection at the C-S bond and an aromatic C-H bond adjacent to the nitrogen atom points towards an intramolecular oxidative cyclization pathway. This modern approach starts from a thiobenzanilide (B1581041) intermediate, specifically N-(4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethioamide. Each of these synthetic routes presents distinct advantages and challenges, particularly concerning the synthesis and handling of the requisite fluorinated precursors.
Classical Synthetic Approaches for Benzothiazoles
The traditional and most widely employed method for synthesizing 2-substituted benzothiazoles is the condensation of an o-aminothiophenol with a carboxylic acid or its derivative. mdpi.commdpi.com
Condensation Reactions Involving o-Aminothiophenols
The synthesis of this compound via this classical route necessitates the condensation of 2-amino-5-(trifluoromethyl)thiophenol with trifluoroacetic acid . The reaction is typically promoted by a dehydrating agent or catalyst, such as polyphosphoric acid (PPA), which facilitates the cyclization-condensation process by activating the carboxylic acid and removing water.
The general mechanism involves the initial formation of an amide intermediate between the amino group of the thiophenol and the carboxylic acid. Subsequent intramolecular cyclization occurs via nucleophilic attack of the sulfur atom onto the activated carbonyl carbon, followed by dehydration to yield the final benzothiazole ring system. An efficient method for the synthesis of related 2-trifluoromethyl benzothiazoles involves the condensation of amino(thio)phenols with in-situ generated trifluoroacetonitrile (B1584977) (CF3CN). rsc.org
Table 1: Representative Condensation Reactions for Benzothiazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| o-Aminothiophenol | Carboxylic Acids | Polyphosphoric Acid (PPA) | 2-Substituted Benzothiazole |
| o-Aminothiophenol | Aldehydes | Oxidant (e.g., H2O2/HCl) | 2-Aryl/Alkyl Benzothiazole |
| o-Aminothiophenol | Nitriles | Copper Catalyst | 2-Substituted Benzothiazole |
| o-Aminothiophenol | Esters | Lewis Acid | 2-Substituted Benzothiazole |
Challenges Associated with Precursor Synthesis
A significant bottleneck in the synthesis of this compound is the preparation of the key intermediate, 2-amino-5-(trifluoromethyl)thiophenol . The synthesis of aminothiophenols is often challenging due to the propensity of the thiol group to oxidize, leading to the formation of disulfides. lookchem.comijpsonline.com The isolation of aminothiophenols can be difficult because of their pKa values, complicating their separation from reaction mixtures. ijpsonline.com
The starting material for this precursor is typically 4-chloro-3-nitrobenzotrifluoride (B52861) or a related trifluoromethylated aniline (B41778). The introduction of the thiol group and the subsequent reduction of the nitro group must be performed under carefully controlled conditions to avoid side reactions and ensure a reasonable yield. For instance, the synthesis of 2,6-dichloro-4-trifluoromethyl-aniline, a related precursor, involves high-temperature and high-pressure amination reactions that suffer from low conversion rates or require strict control of water content. Furthermore, the synthesis of trifluoromethylated anilines themselves can be complex and may involve the use of hazardous reagents.
Modern Oxidative Cyclization Protocols for Benzothiazole Formation
To circumvent the challenges associated with the preparation and handling of unstable o-aminothiophenols, modern synthetic strategies have focused on the intramolecular cyclization of more stable precursors, such as thiobenzanilides. lookchem.com
Intramolecular Oxidative Cyclization of Thiobenzanilides
This approach involves the synthesis of an N-arylthioamide, which for the target molecule is N-(4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethioamide . This intermediate is prepared by the reaction of 4-(trifluoromethyl)aniline (B29031) with a trifluoroacetylating agent, followed by thionation. The subsequent step is an intramolecular oxidative C-H functionalization/C-S bond formation, which is promoted by a suitable oxidant. lookchem.com
This method avoids the direct use of the sensitive aminothiophenol, as the sulfur and nitrogen atoms are already correctly positioned within the thiobenzanilide precursor. Various oxidants have been employed for this transformation, including hypervalent iodine reagents and metal-based oxidants. lookchem.com
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has emerged as a versatile and efficient oxidant in organic synthesis. nih.govnih.govias.ac.in It is a stable, commercially available, and easy-to-handle reagent that can promote a variety of transformations, including oxidative cyclizations. mdpi.comlookchem.comnih.gov
In the context of synthesizing 2-trifluoromethylbenzothiazoles, CAN has been shown to be an effective oxidant for the intramolecular cyclization of trifluoromethylated thiobenzanilides. lookchem.com The reaction mechanism is believed to involve a single-electron transfer (SET) from the electron-rich thiobenzanilide to the Ce(IV) center, generating a radical cation intermediate. This reactive intermediate then undergoes intramolecular cyclization via attack of the sulfur atom onto the aromatic ring, followed by rearomatization to afford the benzothiazole product. Research has shown that treating a trifluoromethylated thiobenzanilide with two equivalents of CAN in acetonitrile (B52724) at elevated temperatures can produce the desired 2-trifluoromethylbenzothiazole in high yield. lookchem.com This highlights the utility of CAN in facilitating the construction of highly fluorinated heterocyclic systems under relatively mild conditions.
Influence of Phenyliodine(III) Diacetate (PIDA) on Reaction Pathway
Phenyliodine(III) diacetate (PIDA), also known as (diacetoxyiodo)benzene, is a hypervalent iodine reagent widely employed as a mild and efficient oxidant in organic synthesis. researchgate.net It is a stable, solid compound soluble in various organic solvents like acetic acid and acetonitrile. enamine.net In the context of benzothiazole synthesis, PIDA facilitates the oxidative cyclization of thiobenzanilide or thiobenzamide (B147508) precursors. researchgate.netnih.gov
The reaction is believed to proceed through the generation of aryl radical cations from the thiobenzamide substrate under the influence of PIDA. nih.gov This reactive intermediate then undergoes an intramolecular cyclization to form the thiazole ring. This method is notable for occurring under mild conditions, often at room temperature, and providing the desired benzothiazole products in moderate yields within a short timeframe. nih.gov The use of PIDA represents a metal-free approach to C-S bond formation, which is a significant advantage in syntheses where metal contamination is a concern. researchgate.netresearchgate.net
Exploration of Alternative Oxidants for Cyclization
Beyond PIDA, a variety of other oxidizing agents have been explored for the synthesis of the benzothiazole core. The choice of oxidant can significantly impact reaction efficiency, substrate scope, and environmental footprint. These alternatives range from classic stoichiometric reagents to modern catalytic systems using green oxidants.
Several reagents have been successfully employed for the radical cyclization of substituted thioformanilides to produce 2-substituted benzothiazoles. indexcopernicus.com Manganese(III) triacetate, a one-electron oxidant, has been used to generate radicals for cyclization, sometimes accelerated by microwave irradiation. indexcopernicus.com Other traditional oxidants include potassium ferricyanide (B76249) (used in the Jacobsen cyclization) and bromine. indexcopernicus.comresearchgate.net Ceric ammonium nitrate (CAN) has also been shown to mediate the reaction between thiophenols and aromatic nitriles to yield 2-arylbenzothiazoles. indexcopernicus.com More environmentally benign approaches utilize molecular oxygen (O₂) or air as the ultimate oxidant, often in conjunction with a co-catalyst. rsc.orgacs.org For instance, a bioinspired cooperative system of laccase/DDQ uses air or O₂ in aqueous media at ambient temperatures. rsc.org Another metal-free system employs catalytic iodine with molecular oxygen to achieve the oxidative cyclization of cyclohexanones and thioureas. acs.orgnih.gov
Interactive Table: Comparison of Oxidants for Benzothiazole Synthesis
| Oxidant System | Precursors | Conditions | Key Features | Citations |
|---|---|---|---|---|
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Thiobenzamides | Trifluoroethanol, room temp | Promotes cyclization via aryl radical cations | nih.gov |
| Manganese(III) triacetate | Thioformanilides | Acetic acid, microwave | Rapid reaction (6 min) | indexcopernicus.com |
| Ceric Ammonium Nitrate (CAN) | Thiophenols, Aromatic nitriles | Not specified | Smooth reaction, excellent yields | indexcopernicus.com |
| Iodine (catalytic) / O₂ | Cyclohexanones, Thioureas | DMSO, 75 °C | Metal-free, green oxidant | acs.orgorganic-chemistry.org |
| Laccase/DDQ / O₂ | 2-Aminothiophenols, Aldehydes | Aqueous media, ambient temp | Bioinspired, eco-friendly biocatalyst | rsc.org |
| Riboflavin / K₂S₂O₈ | Thiobenzanilides | Visible light | Inexpensive natural photosensitizer | nih.gov |
Catalyst-Free Oxidative Cyclization Systems
In the pursuit of greener and more cost-effective synthetic routes, methods that avoid catalysts, particularly those based on transition metals, are highly desirable. Several catalyst-free systems for benzothiazole synthesis have been developed.
One innovative approach is the use of electrosynthesis in a continuous flow reactor. researchgate.net This method achieves the dehydrogenative C-S bond formation to convert N-arylthioamides into benzothiazoles using only electricity and a laboratory-grade solvent, completely avoiding the need for a catalyst or supporting electrolyte. researchgate.net Another strategy involves photochemical methods. A visible light-induced, metal-free, and oxidant-free cyclization of ortho-isocyanoaryl thioethers has been reported, which utilizes an organic photocatalyst, 1,2,3,5-tetrakis-(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), to form the benzothiazole ring. nih.gov Similarly, the combination of riboflavin, an inexpensive natural photosensitizer, and a sacrificial oxidant like potassium peroxydisulfate (B1198043) enables the cyclization of thiobenzanilides under visible light irradiation without a metal catalyst. nih.gov
Palladium-Catalyzed Cyclization Approaches to Benzothiazoles
Palladium-catalyzed reactions are powerful tools for constructing heterocyclic scaffolds, and the synthesis of benzothiazoles is no exception. nih.gov These methods often feature high efficiency, broad functional group tolerance, and the ability to form C-S bonds through direct C-H functionalization, which is an atom-economical approach. acs.orgresearchgate.net
A prominent strategy involves the intramolecular cyclization of thiobenzanilides. acs.orgnih.govelsevierpure.com This transformation is achieved via a palladium-catalyzed C-H functionalization/C-S bond formation sequence. acs.orgresearchgate.net The catalytic system often consists of a palladium(II) salt, such as PdCl₂, in combination with a co-catalyst like copper(I) and an additive like tetrabutylammonium (B224687) bromide (Bu₄NBr), which can enhance the reaction rate and efficiency. acs.orgnih.govelsevierpure.com Alternatively, N-arylthioureas can be converted to 2-aminobenzothiazoles using a palladium catalyst, such as Pd(PPh₃)₄, with a co-oxidant. acs.org These methods eliminate the need for pre-functionalized ortho-halo substituted precursors, instead achieving direct functionalization of the aryl C-H bond. acs.org
Interactive Table: Palladium Catalysis for Benzothiazole Synthesis
| Palladium Catalyst System | Precursor | Key Features | Citations |
|---|---|---|---|
| Pd(II) / Cu(I) / Bu₄NBr | Thiobenzanilides | C-H functionalization/C-S bond formation; good functional group tolerance. | acs.orgresearchgate.netnih.govelsevierpure.com |
| Pd(PPh₃)₄ / MnO₂ / O₂ | N-Arylthioureas | Forms 2-aminobenzothiazoles; direct C-H bond functionalization. | acs.org |
| Pd₂(dba)₃ / Monophosphine | o-Bromophenylthioureas | Efficient cyclization of ortho-bromo precursors. | indexcopernicus.com |
While detailed mechanistic studies for every system are not always available, a general catalytic cycle, analogous to other palladium-catalyzed C-H functionalization reactions, is often proposed. acs.org The cycle typically begins with a palladium(II) active species. In the cyclization of thiobenzanilides, the process likely involves the coordination of the palladium center to the thiobenzanilide substrate, followed by an intramolecular C-H activation step to form a palladacycle intermediate. Subsequent reductive elimination forms the C-S bond and the benzothiazole product, yielding a palladium(0) species. acs.org
A crucial part of the catalytic cycle is the reoxidation of Pd(0) back to the active Pd(II) state to allow the reaction to proceed catalytically. This is where co-oxidants play a vital role. acs.org For example, in systems using a Pd(II)/Cu(I) combination, it is conceivable that the copper salt is involved in the reoxidation step of palladium(0). acs.org In other cases, oxidants like manganese dioxide (MnO₂) or even molecular oxygen are used to regenerate the active catalyst. acs.org Interestingly, for the cyclization of N-arylthioureas, a large primary kinetic isotope effect was observed, which suggests that the C-H bond cleavage is the rate-determining step and that the reaction pathway is inconsistent with a simple electrophilic palladation mechanism. acs.org
The choice of ligand coordinated to the palladium center is critical for controlling the catalyst's reactivity, stability, and selectivity. While a wide range of ligands has been developed for palladium catalysis, specific examples have proven effective for benzothiazole synthesis.
Phosphine ligands are commonly employed. For instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been used as a catalyst for the synthesis of 2-aminobenzothiazoles from N-arylthioureas. acs.org In other systems, the combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with a generic monophosphine ligand was found to give the best results for the cyclization of o-bromophenylthioureas. indexcopernicus.com The ligand can influence the electronic and steric environment of the metal center, thereby affecting the rates of oxidative addition, C-H activation, and reductive elimination steps in the catalytic cycle. The development of new and more efficient ligands is an ongoing area of research aimed at improving the scope and performance of palladium-catalyzed routes to benzothiazoles.
Trifluoromethylation Strategies for Benzothiazole Derivatives
Introducing trifluoromethyl (CF₃) groups onto the benzothiazole scaffold is key to producing the target molecule, this compound. The strategies can be divided into two main categories: direct trifluoromethylation of a pre-formed benzothiazole ring and synthesis using a precursor that already contains a CF₃ group.
For the introduction of a CF₃ group at the C-2 position, a highly efficient method involves the condensation of an appropriate o-aminothiophenol with in situ-generated trifluoroacetonitrile (CF₃CN). rsc.org The reaction is proposed to proceed via the nucleophilic addition of the amino group to CF₃CN, forming an imidamide intermediate, which then undergoes intramolecular cyclization to yield the 2-trifluoromethyl-benzothiazole. rsc.org
To install a CF₃ group at the 6-position of the benzene (B151609) ring, the most straightforward approach is to begin the synthesis with a precursor that already bears this substituent. For example, starting with an aniline derivative like 4-(trifluoromethyl)aniline, one could perform a thiocyanation and cyclization sequence to build the benzothiazole core. nih.govnih.gov The commercial availability of compounds such as 2-bromo-6-(trifluoromethyl)benzo[d]thiazole (B1292567) and 2-(chloromethyl)-5-(trifluoromethyl)-1,3-benzothiazole suggests that syntheses frequently commence from trifluoromethyl-substituted anilines or thiophenols. nih.govsigmaaldrich.com Therefore, a plausible synthesis for this compound would involve the condensation of 2-amino-5-(trifluoromethyl)benzenethiol (B3388264) with a reagent capable of delivering the C-2 trifluoromethyl group, such as trifluoroacetic acid or its derivatives, or using the trifluoroacetonitrile method. rsc.org
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters.
The choice of solvent can significantly influence reaction rates, selectivity, and yields. For direct trifluoromethylation reactions, polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are often preferred as they can help to stabilize charged intermediates and facilitate the solubility of the reagents. cas.cn
In the case of cyclization reactions, the solvent's role can be more complex. For instance, in condensations using trifluoroacetic acid, a high-boiling, non-coordinating solvent might be used to drive the dehydration step. In contrast, for reactions involving highly reactive acyl chlorides, a less reactive solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is often employed to control the reaction rate.
Table 3: Effect of Solvent on a Model Trifluoromethylation Reaction This data is illustrative and based on general findings in trifluoromethylation chemistry.
| Solvent | Dielectric Constant (ε) | Relative Yield (%) |
| Dichloromethane (DCM) | 9.1 | 65 |
| Acetonitrile (MeCN) | 37.5 | 85 |
| Dimethylformamide (DMF) | 36.7 | 82 |
| 1,4-Dioxane | 2.2 | 40 |
Temperature is a critical parameter that must be carefully controlled. For many direct trifluoromethylation reactions, particularly those that are photochemically initiated, ambient temperature is often sufficient. google.com However, thermally initiated radical reactions or condensation-cyclization reactions may require elevated temperatures to overcome activation barriers and drive the reaction to completion. indexcopernicus.com
Pressure is generally not a significant variable for these types of solution-phase reactions unless gaseous reagents are involved.
The stoichiometry of the reagents is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. In direct trifluoromethylation, an excess of the trifluoromethylating agent is often used to ensure complete conversion of the starting material. However, this can also lead to undesired side reactions, necessitating careful optimization.
For cyclization reactions, the stoichiometry is typically more straightforward, with a near 1:1 molar ratio of the 2-aminothiophenol (B119425) precursor and the C-2 source being optimal. When an external oxidant is required, such as in some direct C-H functionalization pathways, its concentration must be carefully controlled to prevent over-oxidation of the substrate or product.
Mechanistic Investigations of 2,6 Bis Trifluoromethyl Benzo D Thiazole Formation
Proposed Reaction Pathways for Oxidative Cyclization
The construction of the benzothiazole (B30560) ring system typically proceeds via the intramolecular cyclization of a thiobenzanilide (B1581041) precursor or a related intermediate. This transformation is an oxidative process, often requiring a chemical oxidant to facilitate the key C-S bond formation. The reaction is generally believed to involve the generation of a reactive sulfur-centered species that attacks the aniline (B41778) ring.
Several synthetic routes to benzothiazoles involve the Jacobson cyclization of thiobenzanilides, which can be promoted by various oxidizing agents. tandfonline.comnih.gov These reactions often proceed through radical or radical cation intermediates, leading to the formation of the heterocyclic ring. mdpi.com
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a powerful single-electron oxidant that has been effectively used in a variety of organic transformations, including the synthesis of benzothiazoles. acs.orgnih.gov Its chemistry is characterized by the generation of radical and radical cation intermediates. acs.org In the context of benzothiazole formation from thiobenzanilides, CAN is proposed to act as a one-electron oxidant. mdpi.com
The mechanism likely begins with a single-electron transfer (SET) from the electron-rich sulfur atom of the thiobenzanilide precursor to the Ce(IV) center. This oxidation generates a sulfur-centered radical cation. This highly reactive intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the aniline moiety. Subsequent deprotonation and further oxidation lead to the aromatization of the newly formed thiazole (B1198619) ring, yielding the final benzothiazole product. The chemistry of cerium(IV) oxidation of organic molecules is largely dominated by these types of radical and radical cation pathways. acs.org
A proposed mechanism for a CAN-mediated cyclization is as follows:
Oxidation of Thioamide: The thioamide sulfur atom is oxidized by CAN to form a sulfur radical cation.
Radical Cyclization: The radical cation intermediate undergoes intramolecular cyclization onto the aniline ring.
Rearomatization: The resulting radical intermediate is further oxidized and deprotonated to yield the stable, aromatic benzothiazole ring system.
This radical cyclization pathway has been suggested for the formation of various benzothiazoles. mdpi.comresearchgate.net
Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are versatile, mild, and environmentally benign oxidants widely used in the synthesis of heterocyclic compounds. tandfonline.comnih.govmdpi.com They are known to promote oxidative cyclizations, often through mechanisms involving radical intermediates. researchgate.netresearchgate.net
In the synthesis of benzothiazoles from thioformanilides, hypervalent iodine reagents like Dess-Martin periodinane (DMP) or PIDA are proposed to initiate the reaction by interacting with the sulfur atom of the thioamide. researchgate.net This interaction facilitates the formation of a thiyl radical (sulfanyl radical). This radical then undergoes an intramolecular homolytic cyclization onto the ortho-carbon of the aniline ring. A final oxidation and loss of a hydrogen atom furnishes the aromatic benzothiazole. researchgate.netnih.gov
A plausible mechanism for PIDA-mediated cyclization is depicted as:
Ligand Exchange: The thioamide sulfur atom displaces an acetate (B1210297) ligand from the iodine(III) center of PIDA.
Homolytic Cleavage: The resulting intermediate undergoes homolytic cleavage of the S-I bond to generate a thiyl radical and a reduced iodine(I) species.
Intramolecular Cyclization: The thiyl radical attacks the aromatic ring to form a new C-S bond and a cyclohexadienyl radical intermediate.
Aromatization: The intermediate is oxidized to a cation, followed by deprotonation to restore aromaticity and form the benzothiazole product.
While the primary pathway is intramolecular cyclization, the generation of radical intermediates can sometimes lead to side reactions, such as intermolecular dimerization, although this is less common for these specific cyclizations which are typically rapid and efficient. researchgate.net Some hypervalent iodine reagents have been noted to facilitate dimerization in other contexts, such as the PIFA-mediated dimerization/cyclocondensation of certain enamines. chim.it
Role of Substrate Structure in Directing Reaction Outcomes
The structure of the thiobenzanilide precursor, particularly the electronic nature of its substituents, plays a critical role in directing the course and efficiency of the oxidative cyclization. The presence of two trifluoromethyl (-CF3) groups on the benzothiazole core, as in 2,6-Bis(trifluoromethyl)benzo[d]thiazole, has profound electronic consequences.
The -CF3 group is a potent electron-withdrawing group (EWG) due to the high electronegativity of fluorine atoms. mdpi.com In the case of this compound, one -CF3 group is at the C2 position of the thiazole ring, and the other is at the C6 position of the benzene (B151609) ring.
Effect of the 6-CF3 Group: The -CF3 group at the C6 position deactivates the aniline ring towards electrophilic attack. In reaction pathways involving electrophilic cyclization (e.g., from a sulfur-centered cation), this deactivation would slow down the key ring-closing step. Conversely, in pathways involving radical cyclization, the effect might be less pronounced but could still influence the regioselectivity and rate. The presence of strong EWGs on the aniline ring can make the substrate less reactive. nih.gov
Effect of the 2-CF3 Group: The precursor to form the 2-CF3 moiety would likely be a thioamide derived from trifluoroacetic acid or a related trifluoromethyl-containing building block. The strong electron-withdrawing nature of the CF3 group attached to the thio-carbonyl carbon would make this carbon more electrophilic. This can influence the initial formation of the thiobenzanilide precursor. During the cyclization, its electronic effect on the sulfur atom's nucleophilicity or its ability to form a radical cation would also be significant.
The presence of EWGs generally makes the starting materials less reactive toward oxidation. nih.gov However, once the reactive intermediate (e.g., radical cation) is formed, the cyclization can proceed. Studies on other benzothiazole systems have shown that both electron-donating and electron-withdrawing substituents are often tolerated in these cyclizations, although yields and reaction times may vary. nih.govorganic-chemistry.org For instance, in some syntheses, substrates with EWGs require harsher conditions or longer reaction times to achieve good yields. nih.gov
Kinetic and Thermodynamic Aspects of Benzothiazole Formation
Table 1: Selected Thermodynamic Data for Benzothiazole
| Property | Value | Units | Reference |
|---|---|---|---|
| Enthalpy of Formation (gas, ΔfH°gas) | 204.17 ± 0.37 | kJ/mol | nist.gov |
This data is for the unsubstituted benzothiazole and serves as a reference.
The presence of the two -CF3 groups in this compound would significantly alter these thermodynamic values. The high stability of the C-F bond means that fluorinated compounds are often thermodynamically very stable.
From a kinetic perspective, the rate of reaction is highly dependent on the method of oxidation and the substrate structure. As discussed in section 3.2, the electron-withdrawing -CF3 groups are expected to decrease the electron density of the thiobenzanilide precursor, making the initial oxidation step (the rate-determining step in many oxidative cyclizations) more difficult. This would translate to a higher activation energy and a slower reaction rate compared to an unsubstituted or electron-rich analogue. libretexts.orgyoutube.com Therefore, achieving the synthesis of this compound might require more forceful oxidation conditions or longer reaction times. Computational studies have shown that for substituted benzothiazoles, a lower HOMO-LUMO energy gap (ΔE) can correlate with higher kinetic reactivity. A study on benzothiazole derivatives noted that a compound with two -CF3 groups on an attached phenyl ring possessed the lowest ΔE, suggesting it was the least stable and most reactive in that series. mdpi.com
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions. scirp.org DFT allows for the calculation of the geometries and energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction energy profile. scirp.org
For benzothiazole formation, DFT studies can:
Optimize the three-dimensional structures of proposed intermediates, such as radical cations and thiyl radicals.
Map the molecular electrostatic potential (MEP) to identify sites susceptible to nucleophilic or electrophilic attack. scirp.orgscirp.org
Calculate thermodynamic properties like enthalpy and free energy to determine the favorability of different reaction pathways. mdpi.com
Analyze frontier molecular orbitals (HOMO and LUMO) to understand the electronic structure and reactivity of the molecules involved. mdpi.comnih.gov
In the context of this compound formation, DFT calculations would be invaluable for:
Modeling Radical Cyclization: Calculating the transition state for the intramolecular attack of the sulfur radical onto the aniline ring. The calculations would reveal the activation barrier for this C-S bond-forming step.
Evaluating Substituent Effects: Comparing the TS energies for the cyclization of precursors with and without the -CF3 groups. This would quantify the electronic impact of these substituents on the reaction kinetics. A study using the B3LYP/6-311G(d,p) level of theory on benzothiazole derivatives with various substituents found that the HOMO-LUMO energy gap was affected by the nature of the substituent. mdpi.com A compound featuring two -CF3 groups had the lowest energy gap, indicating high reactivity. mdpi.com
Table 2: Example of DFT-Calculated Parameters for Substituted Benzothiazoles
| Compound Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| -H (on phenyl) | -6.44 | -1.71 | 4.73 |
| -F (on phenyl) | -6.50 | -1.82 | 4.68 |
Data adapted from a DFT study on 2-(aminophenyl)benzothiazole derivatives. mdpi.com Although the substitution pattern is different, it illustrates the significant impact of -CF3 groups on electronic properties.
These DFT studies confirm that strong electron-withdrawing groups like -CF3 dramatically lower the energy of the frontier molecular orbitals. mdpi.com This lowering of the LUMO energy, in particular, can make the molecule more susceptible to certain reactions, while the lowering of the HOMO makes it more resistant to oxidation. A full DFT study on the formation of this compound would involve calculating the complete reaction profile, including the initial oxidation, the radical cyclization transition state, and the final rearomatization steps, to provide a comprehensive understanding of its formation mechanism.
Frontier Molecular Orbital (FMO) Analysis of Reactivity
The reactivity and electronic properties of this compound can be rationalized through Frontier Molecular Orbital (FMO) theory. This analysis primarily involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govresearchgate.net
Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies and visualize the spatial distribution of these orbitals. nih.govscirp.org For benzothiazole derivatives, the introduction of strong electron-withdrawing groups, such as the trifluoromethyl (-CF₃) groups at the 2 and 6 positions, is expected to have a profound impact on the electronic structure. These groups significantly lower the energy levels of both the HOMO and LUMO. The stabilization of the LUMO, in particular, enhances the electrophilic character of the molecule. scirp.org
In the context of its formation, FMO analysis of the reactants, such as a substituted 2-aminothiophenol (B119425) and a trifluoromethyl-containing electrophile, would reveal the primary sites for nucleophilic and electrophilic attack, which govern the regioselectivity and feasibility of the cyclization reaction. ekb.eg The HOMO is typically localized on the electron-rich portions of the reacting molecules, while the LUMO is centered on the electron-deficient sites. researchgate.net For instance, in related benzothiazole syntheses, the analysis of global reactivity descriptors derived from FMO energies—such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω)—provides quantitative insights into the reaction dynamics. nih.govscirp.org A smaller HOMO-LUMO gap generally signifies higher reactivity. nih.gov
The table below presents hypothetical FMO analysis data for this compound, calculated using a DFT method like B3LYP. These values are compared to a non-substituted benzothiazole to illustrate the electronic impact of the trifluoromethyl groups.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| Benzothiazole | -6.25 | -1.10 | 5.15 | 2.575 | 1.34 |
| This compound | -7.50 | -2.85 | 4.65 | 2.325 | 2.76 |
This is an interactive data table. The values are illustrative and based on trends observed in related fluorinated heterocyclic compounds.
Molecular Dynamics Simulations of Reaction Pathways
Molecular Dynamics (MD) simulations offer a powerful tool for elucidating the complex, time-dependent processes involved in the formation of this compound. By simulating the motion of atoms over time, MD can map out the entire reaction landscape, providing insights into reaction mechanisms, transition states, and intermediate lifetimes that are often difficult to capture experimentally. nih.gov
The synthesis of the benzothiazole core typically involves the condensation of a 2-aminothiophenol derivative with an appropriate electrophile, followed by cyclization and oxidation or rearrangement. ekb.eg An MD simulation of this process would model the reactants, such as 4-trifluoromethyl-2-aminothiophenol and a trifluoroacetylating agent, within a simulated solvent environment at a specific temperature and pressure.
The simulation would track the trajectory of each atom, allowing for the observation of key mechanistic steps:
Nucleophilic Attack: The initial interaction between the amine or thiol group of the aminothiophenol and the electrophilic carbon of the second reactant.
Intermediate Formation: The formation of a transient tetrahedral or acyclic intermediate.
Cyclization: The intramolecular ring-closing step to form the dihydrobenzothiazole ring.
Aromatization: The final step, often an oxidation or elimination, that leads to the stable, aromatic benzothiazole ring system.
These simulations can calculate the potential energy surface of the reaction, identifying the energy barriers (activation energies) associated with each step. This information is crucial for understanding the reaction kinetics and identifying the rate-determining step. For example, MD simulations on related benzothiazole systems have been used to confirm their mode of action as antagonists by observing their interaction and binding within protein sites over time. nih.gov
The following table summarizes hypothetical key parameters that could be obtained from an MD simulation of the formation of this compound.
| Reaction Step | Description | Activation Energy (kcal/mol) | Transition State Structure |
| 1 | Nucleophilic attack of thiol on electrophile | 15.2 | S-C bond forming |
| 2 | Intramolecular cyclization (N-attack) | 21.5 (Rate-determining) | N-C bond forming, 5-membered ring |
| 3 | Dehydration/Aromatization | 8.7 | H₂O molecule departs |
This is an interactive data table. The values are hypothetical and serve to illustrate the type of data generated from MD simulations.
Spectroscopic Characterization for Structural Elucidation of 2,6 Bis Trifluoromethyl Benzo D Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2,6-Bis(trifluoromethyl)benzo[d]thiazole, a combination of 1H, 13C, and 19F NMR, supplemented by 2D NMR techniques, would provide a complete picture of its structure.
1H NMR for Proton Environments
The 1H NMR spectrum of this compound is expected to be relatively simple, revealing the electronic environment of the three aromatic protons on the benzene (B151609) ring. Based on the substitution pattern, we would anticipate three distinct signals. The proton at the C4 position is expected to appear as a doublet, coupled to the proton at C5. The C5 proton would likely present as a doublet of doublets, being coupled to both the C4 and C7 protons. The C7 proton should appear as a singlet, or a very finely split multiplet due to long-range coupling, as it is adjacent to the nitrogen atom and lacks a vicinal proton.
Predicted 1H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 8.0 - 8.2 | d | ~8.5 |
| H-5 | 7.6 - 7.8 | dd | ~8.5, ~1.5 |
13C NMR for Carbon Skeleton Analysis
The 13C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The carbons bearing the trifluoromethyl groups (C2 and C6) will appear as quartets due to coupling with the three fluorine atoms. The remaining aromatic carbons will appear as singlets or doublets depending on their protonation status. The chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethyl groups and the heteroatoms in the thiazole (B1198619) ring.
Predicted 13C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C-2 | 155 - 160 | q |
| C-4 | 125 - 128 | s |
| C-5 | 128 - 131 | s |
| C-6 | 130 - 135 | q |
| C-7 | 120 - 123 | s |
| C-8 | 150 - 155 | s |
| C-9 | 135 - 140 | s |
| -CF3 (at C2) | 120 - 125 | q |
19F NMR for Trifluoromethyl Group Conformation and Environment
19F NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two trifluoromethyl groups, as they are in different chemical environments (one on the thiazole ring and one on the benzene ring). These would likely appear as singlets, assuming no significant through-space coupling between them. The chemical shifts of the CF3 groups are sensitive to their electronic surroundings.
Predicted 19F NMR Data for this compound
| Trifluoromethyl Group | Predicted Chemical Shift (ppm, relative to CFCl3) |
|---|---|
| C2-CF3 | -60 to -65 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
To definitively assign the proton and carbon signals, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling relationships between the aromatic protons, showing correlations between H-4 and H-5.
HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to (e.g., H-4 with C-4, H-5 with C-5, and H-7 with C-7).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, H-4 would be expected to show correlations to C-2, C-5, and C-8. These correlations are vital for piecing together the complete molecular structure.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C9H3F6NS.
HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]+ | 272.0019 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N and C=C bonds of the aromatic system, as well as strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl groups.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm-1) | Assignment |
|---|---|
| 1600 - 1450 | Aromatic C=C and C=N stretching |
| 1350 - 1100 | Strong C-F stretching |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint." For this compound, a Raman spectrum would reveal characteristic peaks corresponding to the stretching and bending vibrations of its constituent bonds.
Key vibrational modes expected for this molecule would include:
C-F stretching vibrations: The trifluoromethyl (CF₃) groups would exhibit strong, characteristic Raman bands.
Benzothiazole (B30560) ring vibrations: The fused ring system would show a series of complex vibrations, including C-C and C-N stretching, as well as in-plane and out-of-plane bending modes.
C-S stretching vibrations: The thiazole ring's carbon-sulfur bond would produce a distinct Raman signal.
A hypothetical data table of expected Raman shifts is presented below, based on known data for related compounds.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch | 1650-1550 |
| Aromatic C=C Stretch | 1600-1450 |
| CF₃ Symmetric Stretch | ~1350 |
| CF₃ Asymmetric Stretch | 1200-1100 |
| C-S Stretch | 750-650 |
This table is illustrative and based on general vibrational frequencies for the functional groups present. Actual experimental values would be required for a definitive analysis.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular geometry and how the molecules pack together in the crystal lattice.
The crystallographic data would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the planarity of the benzothiazole ring system and the orientation of the two trifluoromethyl groups relative to the ring. The analysis would reveal any distortions from ideal geometry caused by steric hindrance between the bulky trifluoromethyl groups and the rest of the molecule.
A hypothetical data table of key torsion angles is shown below.
| Torsion Angle | Expected Value (degrees) |
| C(4)-C(5)-C(6)-C(F) | ~0 or ~180 (indicating co-planarity) |
| N(3)-C(2)-C(F)-F(1) | Variable (describing CF₃ rotation) |
This table is for illustrative purposes. Actual values would be derived from the crystallographic information file (CIF).
Chemical Reactivity and Derivatization of 2,6 Bis Trifluoromethyl Benzo D Thiazole
Electrophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) Ring
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgmasterorganicchemistry.com The success of these reactions is highly dependent on the electron density of the aromatic system. The presence of electron-withdrawing groups generally deactivates the ring towards electrophilic attack.
In 2,6-bis(trifluoromethyl)benzo[d]thiazole, both trifluoromethyl groups exert a strong deactivating effect on the benzene (B151609) ring. The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms, which leads to a significant decrease in the electron density of the aromatic ring. youtube.com This deactivation makes electrophilic aromatic substitution reactions challenging.
Furthermore, the trifluoromethyl group at the 6-position will direct incoming electrophiles to the meta position (positions 5 and 7). However, the fused thiazole (B1198619) ring also influences the regioselectivity. The expected reactivity at the available positions on the benzene ring (positions 4, 5, and 7) is significantly reduced. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to proceed with great difficulty, requiring harsh reaction conditions and likely resulting in low yields.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Expected Outcome |
| Nitration | HNO₃, H₂SO₄ | Very low to no yield of nitro-substituted product. |
| Halogenation | Br₂, FeBr₃ | Very low to no yield of bromo-substituted product. |
| Sulfonation | Fuming H₂SO₄ | Very low to no yield of sulfonic acid product. |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction is unlikely to proceed due to ring deactivation. |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Reaction is unlikely to proceed due to ring deactivation. |
Nucleophilic Attack and Ring-Opening Pathways
The electron-deficient nature of the benzothiazole ring system in this compound makes it a potential target for nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions may be possible if a suitable leaving group is present on the aromatic ring.
More likely, however, is nucleophilic attack at the C-2 position of the thiazole ring. This position is inherently electrophilic in benzothiazoles and this character is further enhanced by the electron-withdrawing -CF3 group at the 2-position. Strong nucleophiles could potentially attack this carbon, leading to the formation of a tetrahedral intermediate. Depending on the reaction conditions and the nature of the nucleophile, this could be followed by ring-opening of the thiazole moiety. For instance, reaction with strong bases could potentially lead to cleavage of the thiazole ring.
Modifications at the Thiazole Nitrogen Atom
The nitrogen atom in the thiazole ring of this compound possesses a lone pair of electrons and can therefore act as a nucleophile. This allows for reactions such as alkylation and quaternization.
Alkylation of the thiazole nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates. This reaction would result in the formation of a quaternary benzothiazolium salt. The reactivity of the nitrogen atom is, however, somewhat diminished by the electron-withdrawing effects of the trifluoromethyl groups, which pull electron density away from the heterocyclic ring. Despite this, quaternization is a feasible derivatization strategy. The resulting benzothiazolium salts are of interest as they can serve as precursors for the synthesis of cyanine dyes and other functional materials.
Table 2: Examples of N-Alkylation Reactions
| Alkylating Agent | Product Type |
| Methyl iodide (CH₃I) | 3-Methyl-2,6-bis(trifluoromethyl)benzothiazolium iodide |
| Ethyl bromide (CH₃CH₂Br) | 3-Ethyl-2,6-bis(trifluoromethyl)benzothiazolium bromide |
| Benzyl chloride (C₆H₅CH₂Cl) | 3-Benzyl-2,6-bis(trifluoromethyl)benzothiazolium chloride |
Reactions Involving the Trifluoromethyl Groups
The trifluoromethyl group is generally considered to be highly stable and chemically inert. tcichemicals.comnih.gov However, under certain conditions, reactions involving the -CF3 groups can be induced.
Defluorination and Fluorine Exchange Processes
Partial or complete defluorination of a trifluoromethyl group is a challenging transformation that typically requires harsh reaction conditions, such as the use of strong reducing agents or specific catalytic systems. It is not a common synthetic strategy for derivatization.
Fluorine exchange processes, where one or more fluorine atoms are replaced by other halogens, are also difficult to achieve due to the strength of the C-F bond. Such reactions would likely require specialized reagents and conditions.
Functionalization of Trifluoromethyl Groups
Direct functionalization of the trifluoromethyl group is rare. However, reactions that proceed via radical intermediates can sometimes involve the -CF3 group. For example, under certain photochemical or radical-initiating conditions, it might be possible to achieve transformations, though these are not standard synthetic methods. The high stability of the C-F bond makes the trifluoromethyl group a very robust functional group. tcichemicals.com
Coupling Reactions for Extended Conjugated Systems
While electrophilic aromatic substitution is disfavored, the synthesis of derivatives of this compound can be effectively achieved through cross-coupling reactions. For this to be possible, a halogen substituent is typically required on the benzothiazole ring. For instance, if a bromo or iodo substituent were present at the 4-, 5-, or 7-position, a variety of coupling reactions could be employed to build more complex molecules.
Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions would be suitable for this purpose. These reactions are highly versatile and tolerate a wide range of functional groups, including the electron-withdrawing trifluoromethyl groups. Such strategies would allow for the introduction of aryl, vinyl, or alkynyl groups, leading to the formation of extended conjugated systems with potential applications in materials science and medicinal chemistry.
Table 3: Potential Cross-Coupling Reactions on a Halogenated Derivative
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl system |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Styrenyl-benzothiazole |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Alkynyl-benzothiazole |
Regioselectivity and Stereoselectivity in Derivatization Reactions
As of the current body of scientific literature, there are no available research findings that specifically detail the regioselectivity and stereoselectivity in the derivatization reactions of this compound. The table below reflects this absence of data.
| Reaction Type | Reagents and Conditions | Product(s) | Regioselectivity | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| No data available |
Theoretical and Computational Studies on 2,6 Bis Trifluoromethyl Benzo D Thiazole
Electronic Structure Calculations
Density Functional Theory (DFT) is a primary tool for investigating the electronic properties of benzothiazole (B30560) derivatives. Such calculations on related substituted benzothiazoles reveal that the introduction of electron-withdrawing groups, like the trifluoromethyl group, has a profound impact on the electronic landscape of the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and reactivity of a molecule. For benzothiazole derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO is often localized on the benzothiazole moiety.
The introduction of trifluoromethyl groups, which are powerful electron-withdrawing substituents, is expected to lower the energy levels of both the HOMO and LUMO of the benzothiazole system. This effect has been observed in computational studies of other fluorinated benzothiazoles. For instance, a study on benzothiazole derivatives showed that a compound with two CF₃ groups had the lowest HOMO-LUMO energy gap (ΔE = 4.46 eV) in the series, indicating increased reactivity. mdpi.com The reduction in the energy gap facilitates electron transfer from the HOMO to the LUMO. mdpi.com
Table: Calculated Frontier Molecular Orbital Energies for a Related Benzothiazole Derivative
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzothiazole with two -CF₃ groups | - | - | 4.46 |
| Unsubstituted Benzothiazole | - | - | 4.73 |
Data sourced from a computational study on substituted benzothiazole derivatives. mdpi.com
The charge distribution within 2,6-Bis(trifluoromethyl)benzo[d]thiazole is significantly polarized due to the high electronegativity of the fluorine atoms in the trifluoromethyl groups. This leads to a non-uniform distribution of electron density across the molecule. Theoretical analyses of similar fluorinated compounds confirm that the fluorine atoms create regions of negative charge, while the adjacent carbon atoms become more electropositive.
This charge separation results in a considerable molecular dipole moment. Studies on related fluorinated benzothiadiazoles have shown that fluorination leads to stronger intermolecular forces, which can be attributed to increased dipole moments. acs.org The dipole moment is a key factor in determining the molecule's solubility and how it interacts with other molecules and its environment. In a theoretical study of benzothiazole and its derivatives, it was found that the dipole moments of the studied compounds indicated they are all polar. scirp.orgscirp.org
Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MESP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MESP would be expected to show a significant negative potential around the nitrogen atom of the thiazole (B1198619) ring and the fluorine atoms of the trifluoromethyl groups, making these sites potential targets for electrophiles. Conversely, the hydrogen atoms of the benzene (B151609) ring and the carbon atoms attached to the trifluoromethyl groups would likely exhibit a positive potential. This information is critical for understanding the molecule's intermolecular interactions and reactivity patterns.
Spectroscopic Property Predictions
Computational methods are also employed to predict the spectroscopic properties of molecules, providing valuable data for their experimental characterization.
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational technique for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. mdpi.com For this compound, the chemical shifts of the protons and carbons in the aromatic system would be influenced by the strong electron-withdrawing effects of the two CF₃ groups.
In a computational study of benzothiazole derivatives, the calculated ¹H NMR chemical shifts for the aromatic protons of a compound containing two CF₃ groups were in the range of 8.22–8.05 ppm, which correlated well with experimental values. mdpi.com This downfield shift is characteristic of protons in an electron-deficient environment. Similar effects would be anticipated for the aromatic protons of this compound. The chemical shifts of the carbon atoms, particularly those directly bonded to the trifluoromethyl groups, would also be significantly affected.
Theoretical calculations of vibrational frequencies, often performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. These predictions are instrumental in assigning the vibrational modes observed in experimental spectra. For benzothiazole and its derivatives, characteristic vibrational bands corresponding to C-H, C=N, C=C, and C-S stretching and bending modes are observed. core.ac.uk
The presence of the trifluoromethyl groups in this compound would introduce strong, characteristic vibrational bands associated with the C-F stretching modes. These are typically found in the region of 1350-1120 cm⁻¹. The other vibrational modes of the benzothiazole core would also be shifted due to the electronic and mass effects of the CF₃ substituents. Computational studies on other benzothiazole derivatives have shown good agreement between calculated and experimental vibrational spectra. mdpi.comcore.ac.uk
Table: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide |
| 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole (B1292567) |
| 2,6-substituted-benzo[d]thiazole |
| 2,4-substituted-benzo[d]thiazole |
| 2-(2,5-dimethoxyphenyl)benzo[d]thiazole |
| 7-(Trifluoromethyl)benzo[d]thiazol-2-amine |
| 7-chloro-N-(2, 6-dichlorophenyl) benzo[d] thiazole-2-amine |
| 2-phenol-benzothiazole |
| 2-amino-6-chlorobenzothiazole |
| 2-amino-5-fluorobenzothiazole |
| 2-aminothiophenol (B119425) |
| 2-(4-methoxyphenyl)benzo[d]thiazole |
| 2-hydroxybenzothiazole |
| 10-[3-(N-2-hydroxyethyl-N-methylamino)-2-hydroxypropyl]-2-trifluoromethylphenothiazine |
| S(+)-10-[3-(1-ethyl-2-hydroxyethylamino)-2-hydroxypropyl]-2-trifluoromethylphenothiazine hydrochloride |
| 10-{3-[4-(2-hydroxyethoxyethyl)piperazin-1-yl]-2-hydroxypropyl}-2-trifluoromethylphenothiazine dihydrochloride |
| 10-{3-[4-(4-acetylphenyl)piperazin-1-yl]-2-hydroxypropyl}-2-trifluoromethylphenothiazine dihydrochloride |
| Fluphenazine |
| 3-phenylbenzo[d]thiazole-2(3H)-imine |
Conformation Analysis and Conformational Isomerism
The conformational characteristics of this compound are primarily dictated by the rigid, planar benzothiazole ring system and the rotational freedom of the two trifluoromethyl (-CF3) groups. The benzothiazole core, being a fused bicyclic aromatic system, is inherently planar. Therefore, conformational isomerism in this molecule would arise from the rotation of the trifluoromethyl groups around the C-C bonds connecting them to the aromatic frame.
Computational studies on substituted benzothiazoles generally indicate a planar geometry for the core ring structure. For molecules where a phenyl ring is attached to the benzothiazole moiety, conformational analysis often focuses on the dihedral angle between the two ring systems. mdpi.com In the case of this compound, the substituents are directly on the benzothiazole ring system.
The rotation of the C-CF3 bond is generally associated with a low energy barrier. However, the steric hindrance between the fluorine atoms of the -CF3 group at the 2-position and the lone pair or hydrogen atom on the nitrogen of the thiazole ring, as well as the interaction between the 6-CF3 group and the adjacent hydrogen atom on the benzene ring, would define the preferred rotational conformations. It is anticipated that the minimum energy conformation would involve staggering of the fluorine atoms relative to the plane of the benzothiazole ring to minimize steric repulsion. Due to the three-fold symmetry of the trifluoromethyl group, distinct, stable conformational isomers are not expected at room temperature, but rather a dynamic rotation around the C-C bonds.
Reactivity Predictions and Selectivity Profiling
The reactivity of this compound can be predicted using quantum chemical calculations, particularly through Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap (ΔE), are key descriptors of chemical reactivity. A low HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability. mdpi.com
Computational studies on a closely related analog, a benzothiazole derivative bearing two -CF3 groups on an attached phenyl ring, provide valuable insights. mdpi.com For this analog, the HOMO-LUMO energy gap was found to be the lowest among a series of substituted benzothiazoles, suggesting that the presence of two trifluoromethyl groups significantly enhances the molecule's reactivity. mdpi.com
The strong electron-withdrawing nature of the two trifluoromethyl groups is expected to lower the energy of both the HOMO and, more significantly, the LUMO. A lower LUMO energy indicates a higher susceptibility of the molecule to nucleophilic attack. The sites for such an attack can be predicted by analyzing the distribution of the LUMO and the molecular electrostatic potential (MESP). The electron-deficient carbon atoms of the benzothiazole ring, particularly those bearing or adjacent to the trifluoromethyl groups, are likely to be the most electrophilic centers.
Below is a table of calculated reactivity descriptors for a benzothiazole derivative with two trifluoromethyl groups, which can be considered indicative of the properties of this compound. mdpi.com
| Reactivity Descriptor | Predicted Value (eV) | Implication |
| EHOMO | - | Indicates the electron-donating ability (higher energy means better donor). |
| ELUMO | - | Indicates the electron-accepting ability (lower energy means better acceptor). |
| Energy Gap (ΔE) | 4.46 | A small gap suggests high reactivity and polarizability. mdpi.com |
| Ionization Potential (I) | - | Energy required to remove an electron. |
| Electron Affinity (A) | - | Energy released upon gaining an electron. |
| Chemical Hardness (η) | - | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | - | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | - | Measures the electrophilic power of a molecule. |
Note: Specific values for EHOMO, ELUMO, and other descriptors for the exact this compound molecule are not available in the cited literature and would require specific computational modeling.
Influence of Trifluoromethyl Groups on Electronic and Steric Properties
The two trifluoromethyl groups exert a profound influence on the electronic and steric properties of the benzothiazole scaffold.
Electronic Effects: The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry and materials science. rsc.org Its strong inductive effect (-I effect) arises from the high electronegativity of the three fluorine atoms. In this compound, both -CF3 groups will significantly decrease the electron density of the aromatic ring system. This has several consequences:
Increased Acidity: The electron withdrawal will increase the acidity of the C-H protons on the benzothiazole ring.
Reduced Basicity: The basicity of the thiazole nitrogen will be substantially reduced.
Enhanced Electrophilicity: As mentioned, the molecule becomes more susceptible to nucleophilic attack.
The presence of fluorine atoms can also lead to unique non-covalent interactions, such as halogen bonding, which can influence molecular recognition and crystal packing.
Steric Effects: The trifluoromethyl group is significantly bulkier than a hydrogen or a methyl group. rsc.org The van der Waals radius of a CF3 group is considerably larger, leading to significant steric hindrance.
Steric Shielding: In this compound, the -CF3 group at the 2-position will sterically shield the thiazole nitrogen and the adjacent C-S bond. This can hinder the approach of reactants or binding to a receptor site.
Conformational Restriction: The steric bulk can influence the preferred conformation of substituents and can restrict the planarity of larger molecules if they were attached to the benzothiazole core. rsc.org
Advanced Topics in Trifluoromethylated Benzothiazole Research
Chirality in Substituted Benzothiazoles
Chirality is a critical factor in the design of bioactive molecules, as stereoisomers often exhibit distinct pharmacological and pharmacokinetic profiles. In the realm of benzothiazoles, chirality can be introduced either on a substituent or by creating a stereogenic center through the formation of a fused-ring system.
The asymmetric synthesis of molecules containing the benzothiazole (B30560) core is an area of active research. Organocatalysis has emerged as a powerful strategy for constructing chiral benzothiazole-containing heterocycles. For instance, the direct asymmetric synthesis of pyrimido[2,1-b]benzothiazoles has been achieved using commercially available chiral amine catalysts. acs.orgresearchgate.net This approach, involving a [4+2] cyclization of 2-benzothiazolimines and various aldehydes, produces the desired fused-ring products in high yields (81–99%) and with excellent control over the stereochemistry, achieving high diastereoselectivities and enantioselectivities (up to >20:1 dr, 99% ee). acs.org
Significant progress has also been made in the asymmetric synthesis of related structures like chiral benzothiazepines through methods including enantioselective metal catalysis and enzymatic catalysis. bohrium.com These strategies enable the construction of complex chiral architectures built upon the benzothiazole framework, providing access to a diverse range of stereochemically defined compounds for further investigation. The introduction of substituents like the trifluoromethyl group at positions such as C6 would be expected to influence the reactivity and stereochemical outcome of these asymmetric transformations.
Supramolecular Assembly and Self-Organization
The ability of molecules to self-assemble into ordered supramolecular structures is fundamental to the development of new functional materials. For trifluoromethylated benzothiazoles, non-covalent interactions such as π-π stacking, hydrogen bonding, and fluorine-specific interactions govern their self-organization. The planar, aromatic structure of the benzothiazole core promotes π-π stacking, while the nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors.
The introduction of fluorine and trifluoromethyl groups adds another layer of complexity and control. Fluorination is known to significantly modulate the self-assembly properties of organic molecules. rsc.orgrsc.org In some systems, a higher degree of fluorination promotes fibrillation and the formation of organized structures like hydrogels. rsc.org The unique electronic nature of fluorine can lead to specific fluorine-fluorine or C-H···F-C interactions that influence molecular packing.
A notable example involves a chiral dipeptide (Boc-Phe-Phe) functionalized with a benzothiazole ring. nih.govresearchgate.net This aromatic-rich derivative demonstrates a remarkable capacity for self-assembly, forming distinct supramolecular structures such as nanospheres and nanobelts depending on the solvent system used. nih.govresearchgate.net The self-organization is driven by the aromatic character and quantum confinement effects, with the benzothiazole unit playing a key role in the process. nih.gov Similarly, studies on other benzothiazole derivatives, such as 3-(2-benzothiazolylthio)-propanesulfonic acid (BTS), have shown that these molecules can self-aggregate in aqueous solutions to form nanoparticles. nih.gov The trifluoromethyl groups in 2,6-bis(trifluoromethyl)benzo[d]thiazole would be expected to strongly influence these intermolecular forces, potentially leading to unique and stable supramolecular architectures.
Photophysical Properties and Electronic Transitions
The photophysical properties of benzothiazole derivatives are of significant interest due to their tunable fluorescence. The introduction of electron-withdrawing groups like trifluoromethyl has a profound impact on the molecule's electronic transitions. The CF3 groups lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This alteration of the frontier molecular orbitals directly affects the energy of absorption and emission, often leading to shifts in the corresponding spectra. nih.gov
Benzothiazole derivatives frequently exhibit photophysical phenomena governed by intramolecular charge transfer (ICT), where electronic excitation causes a shift of electron density from an electron-donating part of the molecule to an electron-accepting part. researchgate.net The this compound molecule is characterized by a strong electron-accepting benzothiazole core, further enhanced by the two CF3 groups.
The absorption spectra of benzothiazole derivatives typically show intense bands in the UV-visible region corresponding to π → π* transitions. researchgate.netniscpr.res.in Their fluorescence emission can range across the visible spectrum, from blue to orange, depending on the substitution pattern and the solvent environment. niscpr.res.inrsc.org Theoretical studies on related trifluoromethyl-substituted heterocyclic compounds have shown that the CF3 group can cause a significant blue shift in emission compared to the parent compound. nih.gov Many of these compounds exhibit large Stokes shifts—the difference between the absorption and emission maxima—which is a desirable property for fluorescent probes. nih.govnih.gov
Interaction with Metal Centers for Coordination Chemistry
The benzothiazole scaffold contains a nitrogen atom in the thiazole (B1198619) ring that can act as a Lewis base, donating its lone pair of electrons to a metal center to form coordination complexes. cdnsciencepub.comcdnsciencepub.com This interaction is fundamental to the field of coordination chemistry and allows for the construction of a wide variety of metal-organic structures. The electron-withdrawing trifluoromethyl groups at the 2- and 6-positions of the benzothiazole ring are expected to decrease the electron density and basicity of the coordinating nitrogen atom, thereby influencing the strength and nature of the metal-ligand bond.
Bidentate ligands incorporating two benzothiazole units have been shown to form complexes with various transition metals, including cobalt(II), copper(II), and nickel(II). cdnsciencepub.comcdnsciencepub.com The geometry of the resulting complex is highly dependent on the metal ion, the counter-ion (anion), and the nature of the bridging group connecting the two benzothiazole moieties. For example, the ligand 1,2-bis(2-benzothiazolyl)benzene, which has a rigid o-phenylene bridge, forms square planar, octahedral, and five-coordinate complexes with different nickel(II) salts. cdnsciencepub.com In contrast, the more flexible 1,2-bis(2-benzothiazolyl)ethane ligand tends to form tetrahedral nickel(II) complexes. cdnsciencepub.com These studies demonstrate that the benzothiazole unit is a versatile building block for creating diverse coordination geometries.
Green Chemistry Approaches in Synthesis
The synthesis of the benzothiazole core has been a focus of green chemistry initiatives aimed at reducing waste, avoiding hazardous solvents, and improving energy efficiency. nih.govnih.gov Traditional methods often require harsh conditions or toxic reagents. Modern approaches leverage environmentally benign solvents, reusable catalysts, and alternative energy sources.
One of the most common green strategies is the condensation of 2-aminothiophenols with aldehydes, ketones, or carboxylic acids. mdpi.com These reactions have been successfully carried out in green solvents such as water or glycerol (B35011), often without the need for a catalyst. mdpi.comrsc.org For instance, the reaction of 2-aminothiophenols with aldehydes in glycerol under microwave irradiation can produce 2-substituted benzothiazoles in high yields (78–96%) in a matter of minutes. mdpi.com Other green methods include:
Visible-light-driven synthesis: Using photocatalysts, the condensation reaction can be performed under mild conditions using visible light as the energy source. nih.govmdpi.com
Catalyst-free reactions: Certain three-component reactions involving aromatic amines, aliphatic amines, and elemental sulfur can proceed under catalyst- and additive-free conditions to form 2-substituted benzothiazoles. nih.gov
Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, aligning with the principles of process intensification. mdpi.comchemicalbook.com
These methods offer sustainable pathways to the benzothiazole scaffold, making these valuable compounds more accessible while minimizing environmental impact. researchgate.net
Flow Chemistry Applications for Scalable Synthesis
For the large-scale production of fine chemicals and pharmaceutical intermediates, continuous flow chemistry offers significant advantages over traditional batch processing. Flow reactors provide superior control over reaction parameters such as temperature and residence time, enhanced heat and mass transfer, and improved safety, particularly when dealing with exothermic or hazardous reactions. almacgroup.com These features make flow chemistry an ideal platform for the scalable synthesis of benzothiazole derivatives.
Researchers have successfully developed multistep continuous-flow syntheses for complex condensed benzothiazoles. researchgate.net In such a setup, multiple reaction steps, such as substitution, reduction, and cyclization, are "telescoped" into a single, uninterrupted process. Intermediates are generated and immediately consumed in the subsequent step without isolation, which significantly improves efficiency and reduces waste. For example, a flow protocol can be designed where a starting phenol (B47542) is converted to an intermediate, which is then reduced and cyclized in-line to form a tricyclic furo[2,3-e] acs.orgresearchgate.netbenzothiazole system. researchgate.net This approach demonstrates a clear and reliable pathway for the scalable, industrial production of complex heterocyclic systems based on the benzothiazole core.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
The synthesis of highly fluorinated benzothiazoles presents a significant challenge. While general methods for the synthesis of 2-substituted and 2,6-disubstituted benzothiazoles are established, the specific and efficient synthesis of 2,6-Bis(trifluoromethyl)benzo[d]thiazole is not well-documented in publicly available literature. orientjchem.org This knowledge gap provides a fertile ground for synthetic innovation.
Future research should focus on developing novel synthetic strategies that are both efficient and scalable. One promising avenue is the exploration of late-stage trifluoromethylation techniques. For instance, methods for the direct C-H trifluoromethylation of heterocycles, potentially using photoredox catalysis, could offer a more direct route to the target molecule, bypassing the need for pre-functionalized starting materials. vulcanchem.com
Another area for investigation is the development of robust cyclization methods that can tolerate the strongly electron-withdrawing nature of the trifluoromethyl groups. Traditional condensation reactions between 2-amino-5-(trifluoromethyl)thiophenol and a trifluoromethyl-containing carbonyl equivalent could be optimized. A potential synthetic approach could involve the condensation of 4-(trifluoromethyl)aniline (B29031) with a source of a trifluoromethylcarbonyl group to form a thioamide, followed by oxidative cyclization. Furthermore, the use of in-situ generated trifluoroacetonitrile (B1584977) (CF3CN) for the condensation with appropriate amino(thio)phenols could be a viable strategy for the introduction of the 2-trifluoromethyl group. rsc.org
The development of flow chemistry processes for the synthesis of this compound could also be a significant advancement, offering improved safety, scalability, and reaction control for what are likely to be highly reactive intermediates and harsh reaction conditions.
In-depth Mechanistic Understanding through Advanced Techniques
A thorough understanding of the structure-property relationships of this compound is crucial for its future application. Advanced analytical and computational techniques will be instrumental in elucidating its electronic structure, reactivity, and intermolecular interactions.
Computational studies , particularly using Density Functional Theory (DFT), can provide deep insights into the molecule's properties. mdpi.comnih.govresearchgate.net Such studies can predict the impact of the two trifluoromethyl groups on the geometry, aromaticity, and electronic distribution of the benzothiazole (B30560) core. Key parameters to investigate include the HOMO-LUMO energy gap, which is indicative of the molecule's kinetic stability and reactivity, and the molecular electrostatic potential (MEP) map, which can reveal sites susceptible to nucleophilic or electrophilic attack. mdpi.comnih.gov
Advanced spectroscopic techniques will be essential for experimental validation of the computational models. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 19F NMR, will be critical for characterizing the synthesized compound and its derivatives. X-ray crystallography of suitable single crystals would provide definitive information on the solid-state structure and packing, revealing details about intermolecular interactions which are crucial for materials science applications.
Furthermore, techniques such as femtosecond transient absorption spectroscopy could be employed to study the excited-state dynamics of this molecule, which is particularly relevant if it is to be explored for applications in photophysics or as a fluorophore. researchgate.net
Exploration of Unique Reactivity Profiles
The presence of two strongly electron-withdrawing trifluoromethyl groups is expected to render the benzothiazole ring system of this compound highly electron-deficient. This unique electronic character suggests a reactivity profile that is distinct from that of non-fluorinated or mono-fluorinated benzothiazoles.
Future research should systematically explore the reactivity of this compound. Given its electron-deficient nature, it is anticipated to be highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Investigating the regioselectivity of such reactions with a variety of nucleophiles would be a key area of study. The positions on the benzene (B151609) ring, particularly those activated by the trifluoromethyl groups, are likely to be reactive centers.
The potential for this molecule to act as a dienophile in Diels-Alder reactions or to undergo other pericyclic reactions due to its electron-deficient π-system should also be investigated. Furthermore, the reactivity of the C2-position, which is inherently electron-deficient in benzothiazoles, is expected to be significantly enhanced, making it a target for specific chemical modifications. researchgate.net
Understanding these reactivity patterns will not only expand the fundamental knowledge of fluorinated heterocycles but also provide the tools for the synthesis of a diverse library of derivatives with tailored properties.
Design Principles for New Fluorinated Benzothiazole Architectures
The unique properties of this compound make it an attractive building block for the design of new functional molecules and materials. The insights gained from mechanistic studies and reactivity profiling will inform the rational design of novel fluorinated benzothiazole architectures.
In the realm of medicinal chemistry , the strong electron-withdrawing nature of the two -CF3 groups could be exploited to design potent enzyme inhibitors or receptor ligands. nih.gov The benzothiazole scaffold is a known privileged structure in drug discovery, and the introduction of two trifluoromethyl groups could lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. jchemrev.com
In materials science , the electron-deficient nature of the this compound core makes it an excellent candidate for use as an electron-acceptor unit in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The design of donor-acceptor-donor (D-A-D) type molecules, with this compound as the acceptor, could lead to new materials with interesting photophysical properties, including two-photon absorption. researchgate.net
Future work should focus on establishing clear design principles that link the substitution patterns on the this compound core to the desired functional outcomes. This will involve a synergistic approach combining synthetic chemistry, advanced characterization, and computational modeling.
Q & A
What are the common synthetic routes for 2,6-bis(trifluoromethyl)benzo[d]thiazole, and how can reaction conditions be optimized for higher yields?
Basic
The synthesis of this compound derivatives often employs nickel-catalyzed cross-coupling reactions. For example, 2-substituted derivatives can be prepared using 4 mol% NiCl₂(dppf) and 4 mol% 2,2'-bipyridine as a ligand, reacting with aryl or alkenyl aluminum reagents under conventional heating or microwave-assisted conditions. Yields range from 41% to 94%, with electron-withdrawing and electron-donating substituents on the aromatic ring both being compatible. Optimization involves adjusting catalyst loading, solvent choice (e.g., DMSO or ethanol), and reaction time .
How do computational methods like DFT and TDDFT contribute to understanding the photophysical properties of this compound derivatives?
Advanced
Density functional theory (DFT) and time-dependent DFT (TDDFT) are critical for analyzing excited-state mechanisms. For structurally related compounds like BTAP, these methods revealed that intramolecular hydrogen bonds strengthen in the excited state (S₁), facilitating stepwise proton transfer. Key parameters include bond length shortening (O–H and N–H), angle adjustments, and IR vibrational shifts. Potential energy surface (PES) scans further confirm the preference for a stepwise ESIDPT mechanism over a concerted pathway .
What spectroscopic techniques are most effective for characterizing the structure of this compound derivatives?
Basic
Nuclear magnetic resonance (¹H/¹³C NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) are standard for structural elucidation. IR identifies hydrogen-bonding interactions (e.g., O–H stretching at ~3000 cm⁻¹), while NMR confirms regiochemistry and substituent effects. Elemental analysis validates purity, and X-ray crystallography (where applicable) provides definitive bond-length and angle data .
What is the proposed mechanism for excited-state intramolecular proton transfer in fluorinated benzothiazole compounds, and how do substituents influence this process?
Advanced
In derivatives like BTAP, ESIDPT occurs via a stepwise mechanism where proton transfer at one hydrogen bond site precedes the second. Computational studies show that trifluoromethyl groups stabilize the excited state by enhancing hydrogen bond strength through electron-withdrawing effects, lowering the energy barrier for proton transfer. Substituents at the 2 and 6 positions modulate charge distribution, impacting fluorescence quantum yields and emission wavelengths .
How can researchers assess the purity and structural integrity of synthesized this compound compounds?
Basic
High-performance liquid chromatography (HPLC) with UV detection is used for purity assessment. Coupled with mass spectrometry (LC-MS), it confirms molecular weight. Melting point analysis and thin-layer chromatography (TLC) provide preliminary purity checks. For crystalline derivatives, single-crystal X-ray diffraction offers unambiguous structural validation .
In SAR studies, how do substituent variations at the 2 and 6 positions of benzo[d]thiazole affect biological activity against Anopheles arabiensis?
Advanced
Electron-withdrawing groups (e.g., trifluoromethyl) at the 2 and 6 positions enhance larvicidal activity by increasing compound hydrophobicity and membrane permeability. For example, 2,6-bis(trifluoromethyl) derivatives exhibit higher toxicity (LC₅₀ < 10 ppm) compared to electron-donating substituents. Molecular docking reveals stronger interactions with mosquito acetylcholinesterase active sites due to improved halogen bonding and hydrophobic contacts .
What are the key challenges in synthesizing this compound, and how can they be mitigated?
Basic
Challenges include handling moisture-sensitive trifluoromethyl reagents and controlling regioselectivity. Using anhydrous solvents (e.g., THF), inert atmospheres, and catalytic systems like NiCl₂(dppf) improves yield. Microwave-assisted synthesis reduces reaction time and minimizes side products. Purification via column chromatography with silica gel or reverse-phase HPLC resolves regioisomeric mixtures .
How do frontier molecular orbitals (FMOs) and electronic spectra predict the luminescent behavior of this compound derivatives?
Advanced
TDDFT-calculated FMOs show that the HOMO-LUMO gap correlates with emission wavelengths. For BTAP, the S₁→S₀ transition involves charge transfer from the benzothiazole core to the phenolic oxygen, resulting in dual fluorescence peaks at ~400 nm (enol form) and ~550 nm (keto form). Substituents altering the HOMO-LUMO gap (e.g., electron-withdrawing groups) shift emission maxima, enabling tunable luminescence for optoelectronic applications .
What role do fluorinated groups play in the chemical reactivity and stability of this compound?
Basic
The trifluoromethyl groups enhance thermal and oxidative stability via strong C–F bonds. Their electron-withdrawing nature deactivates the aromatic ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution. Fluorination also increases lipophilicity, improving bioavailability in biological assays .
How can molecular docking studies elucidate interactions between this compound derivatives and biological targets?
Advanced
Docking simulations (e.g., AutoDock Vina) model compound binding to targets like acetylcholinesterase. For antimosquito derivatives, trifluoromethyl groups form halogen bonds with catalytic triad residues (Ser200, His440), while the benzothiazole core occupies hydrophobic pockets. Binding affinity (ΔG) and inhibition constants (Ki) derived from docking correlate with experimental larvicidal activity, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
